molecular formula C13H15ClN6O B15072769 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride CAS No. 948903-68-2

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride

Cat. No.: B15072769
CAS No.: 948903-68-2
M. Wt: 306.75 g/mol
InChI Key: WVICZTNHHXZQRV-UHFFFAOYSA-N
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Description

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step often includes deprotection and purification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the purine ring or the benzyl group.

    Reduction: Reduction reactions can target the amino group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine or benzyl moieties.

Scientific Research Applications

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication and protein synthesis. This compound may also modulate signaling pathways by binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylaminopurine: A cytokinin that promotes cell division in plants.

    Aminopurine: A purine analog used in biochemical research.

    Benzyladenine: Another cytokinin with applications in plant biology.

Uniqueness

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride is unique due to its specific structure, which combines a purine base with a benzyl group linked through an aminomethyl spacer. This unique configuration allows it to interact with biological targets in ways that other similar compounds may not, providing distinct advantages in research and potential therapeutic applications.

Properties

CAS No.

948903-68-2

Molecular Formula

C13H15ClN6O

Molecular Weight

306.75 g/mol

IUPAC Name

6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine;hydrochloride

InChI

InChI=1S/C13H14N6O.ClH/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12;/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19);1H

InChI Key

WVICZTNHHXZQRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)COC2=NC(=NC3=C2NC=N3)N.Cl

Origin of Product

United States

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